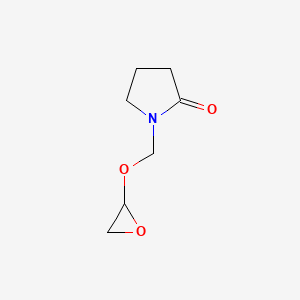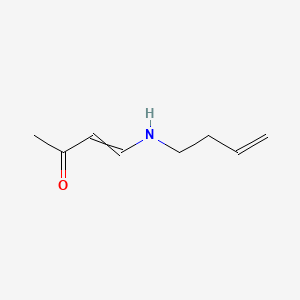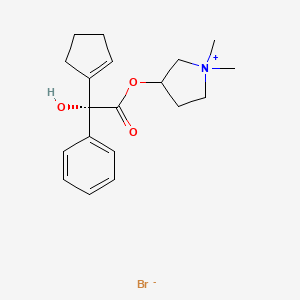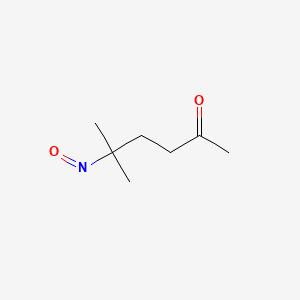
2-Hexanone, 5-methyl-5-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 5-methyl-5-nitroso- is an organic compound with the molecular formula C7H13NO2 It is a derivative of 2-hexanone, where a nitroso group is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 5-methyl-5-nitroso- typically involves the nitration of 5-methyl-2-hexanone. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.
Industrial Production Methods
Industrial production of 2-Hexanone, 5-methyl-5-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 5-methyl-5-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in the formation of 5-methyl-5-amino-2-hexanone.
Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitro compounds.
Reduction: Formation of 5-methyl-5-amino-2-hexanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hexanone, 5-methyl-5-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Hexanone, 5-methyl-5-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: The parent compound without the nitroso group.
5-Methyl-2-hexanone: A similar compound with a methyl group at the fifth carbon.
5-Methyl-5-amino-2-hexanone: The reduced form of 2-Hexanone, 5-methyl-5-nitroso-.
Uniqueness
2-Hexanone, 5-methyl-5-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-methyl-5-nitrosohexan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(2,3)8-10/h4-5H2,1-3H3 |
InChI Key |
QLIDFNGUVOIYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C)(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


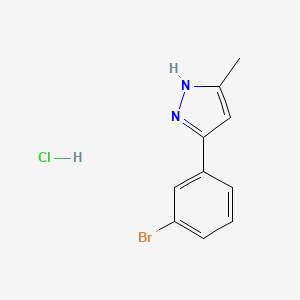


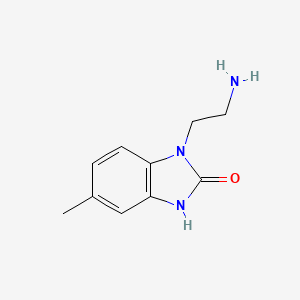

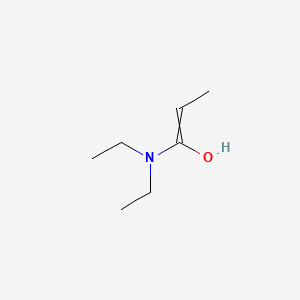




![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
